molecular formula C39H52N4O6 B1673899 l-685,458 CAS No. 292632-98-5

l-685,458

Cat. No.: B1673899
CAS No.: 292632-98-5
M. Wt: 672.9 g/mol
InChI Key: MURCDOXDAHPNRQ-ZJKZPDEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-685,458 is a potent and selective inhibitor of gamma-secretase, an enzyme complex involved in the cleavage of various type-I membrane proteins, including the amyloid precursor protein. This compound is particularly significant in the context of Alzheimer’s disease research due to its ability to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease .

Biochemical Analysis

Biochemical Properties

L-685,458 plays a significant role in biochemical reactions, particularly as a γ-secretase inhibitor . It interacts with enzymes such as γ-secretase, and its inhibitory action is selective and non-competitive . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting γ-secretase, an enzyme involved in cell signaling pathways . This inhibition can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase at the molecular level . It binds to the active site and substrate binding site of the enzyme, leading to enzyme inhibition . This interaction can result in changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exert its inhibitory effects on γ-secretase in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with γ-secretase . It can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via various mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-685,458 is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The key steps include the formation of a hydroxyethylene dipeptide isostere, which mimics the transition state of the gamma-secretase enzyme. The synthesis involves the use of protecting groups, coupling reagents, and purification techniques to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent quality and yield. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-685,458 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

L-685,458 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

L-685,458 is unique among gamma-secretase inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specific transition state analog design, which provides greater selectivity and efficacy in inhibiting gamma-secretase activity .

If you have any further questions or need additional information, feel free to ask!

Properties

IUPAC Name

tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURCDOXDAHPNRQ-ZJKZPDEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292632-98-5
Record name L 685458
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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